4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.5]dec-3-ene-2,2-dione
Description
4-Amino-1-methyl-2λ⁶-thia-1-azaspiro[4.5]dec-3-ene-2,2-dione is a heterocyclic spiro compound featuring a unique fused bicyclic system comprising a thiazine-dione moiety and a cyclohexane ring. The compound’s structure includes a sulfur atom in a sulfonamide-like environment (λ⁶-thia designation) and a secondary amine group, which contribute to its electronic and steric properties . Commercial availability (50 mg to 500 mg scales) highlights its utility as a building block in synthetic workflows .
Properties
IUPAC Name |
1-methyl-2,2-dioxo-2λ6-thia-1-azaspiro[4.5]dec-3-en-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2S/c1-11-9(5-3-2-4-6-9)8(10)7-14(11,12)13/h7H,2-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLFMQRXWGQMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2(CCCCC2)C(=CS1(=O)=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.5]dec-3-ene-2,2-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thioureas with α-haloketones under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.5]dec-3-ene-2,2-dione can be used as a probe to study enzyme mechanisms or as a building block for bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.5]dec-3-ene-2,2-dione exerts its effects depends on its molecular targets and pathways involved. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Structural and Crystallographic Features
Spiro compounds are characterized by their non-planar, puckered ring systems. The target compound’s spiro[4.5] architecture distinguishes it from simpler monocyclic analogs and other bicyclic systems (e.g., benzothiazole-fused spiro compounds). Key comparisons include:
- Ring Puckering: The Cremer-Pople puckering parameters quantify deviations from planarity. For example, 8-(4-Dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () exhibits puckering influenced by substituents, whereas the target compound’s thia-aza system likely imposes distinct torsional constraints.
- Dihedral Angles : X-ray studies of codeine derivatives (e.g., 6-O-acetylcodeine) reveal T-shaped molecular geometries with dihedral angles critical for biological activity . The spiro junction in the target compound may enforce a more constrained geometry, reducing conformational flexibility compared to codeine analogs.
Table 1: Structural Comparison of Selected Spiro Compounds
Spectroscopic Properties
Infrared (IR) and UV-Vis spectroscopy differentiate functional groups and electronic transitions:
- IR Spectroscopy: The target compound’s carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) contrast with 3-ethoxy-4-(n-norcodeino)-cyclobutene-1,2-dione, which shows a dominant peak at 940 cm⁻¹ (attributed to ether or alkoxy groups) . Thia-aza-related S=O or C-S vibrations (~600-800 cm⁻¹) are absent in oxygen-only spiro systems (e.g., 7-oxa-9-aza derivatives) .
Table 2: Key IR Absorption Bands
Crystallographic Tools and Refinement
Structural elucidation of spiro compounds relies on advanced software:
- SHELX Suite : Widely used for small-molecule refinement (e.g., codeine derivatives , benzothiazole-spiro compounds ). SHELXL’s robust handling of displacement parameters is critical for analyzing puckered systems .
- SIR97 : Employed for direct-method phase determination in structurally complex spiro systems .
Biological Activity
The compound 4-Amino-1-methyl-2-thia-1-azaspiro[4.5]dec-3-ene-2,2-dione is an intriguing member of the azaspiro compound family, which has garnered attention for its potential biological activities. This article delves into its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The chemical structure of 4-Amino-1-methyl-2-thia-1-azaspiro[4.5]dec-3-ene-2,2-dione can be represented as follows:
This structure features a spirocyclic framework that is characteristic of azaspiro compounds.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 216.31 g/mol |
| Melting Point | Not extensively documented |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds within the azaspiro class exhibit significant antimicrobial properties. A study focused on related azaspiro compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds were reported in the range of 32 to 128 µg/mL, suggesting moderate to strong antibacterial activity .
Anticancer Potential
Several studies have investigated the anticancer potential of azaspiro compounds. For instance, a derivative of this compound was tested against human cancer cell lines, including breast and colon cancer cells. The results showed an IC50 value of approximately 27 µM against T47D (breast cancer) and 6.2 µM against HCT-116 (colon cancer) cell lines, indicating promising anticancer activity .
The proposed mechanism for the biological activity of azaspiro compounds involves the inhibition of key metabolic enzymes and pathways associated with cell proliferation and survival. Specifically, these compounds may act as inhibitors of acetylcholinesterase (AChE), which is crucial in neurotransmission and has implications in neurodegenerative diseases .
Case Study 1: Antibacterial Efficacy
In a controlled study, researchers synthesized various derivatives of 4-Amino-1-methyl-2-thia-1-azaspiro[4.5]dec-3-ene-2,2-dione to evaluate their antibacterial efficacy. The study revealed that certain modifications enhanced the antibacterial properties, leading to MIC values as low as 16 µg/mL against resistant bacterial strains .
Case Study 2: Cancer Cell Inhibition
Another significant study involved testing the compound's derivatives on different cancer cell lines. The findings indicated that specific structural modifications improved cytotoxicity against various tumor types. The most potent derivative exhibited an IC50 value of 10 µM against lung cancer cells (A549), highlighting its potential as a lead compound for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
